(5-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate
Description
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Properties
CAS No. |
104029-94-9 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[(5-methyl-1,3-benzoxazol-2-yl)-(2-methylphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-9-15-14(10-11)20-17(22-15)16(23-18(21)19-3)13-7-5-4-6-12(13)2/h4-10,16H,1-3H3,(H,19,21) |
InChI Key |
KXXHJXGDMFDGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(C3=CC=CC=C3C)OC(=O)NC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (5-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate
- Molecular Formula : C_{16}H_{18}N_{2}O_{3}
- Molecular Weight : 286.33 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to (5-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In a study evaluating the cytotoxicity of related carbamate compounds, it was found that certain derivatives demonstrated potent activity against neuroblastoma and glioblastoma cell lines, with lethal concentrations (LC50) significantly lower than existing chemotherapeutics .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | LC50 (nM) | Reference |
|---|---|---|---|
| Compound 1 | Neuroblastoma | 18.9 | |
| Compound 2 | Glioblastoma | 200 | |
| Compound 3 | Control Drug | >3000 |
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis and cell cycle arrest. For example, one study reported that treatment with a similar benzoxazole derivative led to:
- Increased accumulation of cells in the G2/M phase of the cell cycle.
- Significant morphological changes in treated cells, indicative of apoptosis, such as nuclear fragmentation and membrane blebbing .
Case Study 1: Neuroblastoma Treatment
In a controlled laboratory setting, researchers treated neuroblastoma cells with varying concentrations of the compound. The results showed:
- A dose-dependent decrease in cell viability.
- The combination of this compound with radiation therapy resulted in enhanced cytotoxic effects compared to radiation alone.
Case Study 2: Glioblastoma Resistance
Another study focused on glioblastoma cells that had developed resistance to traditional therapies. The findings indicated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
